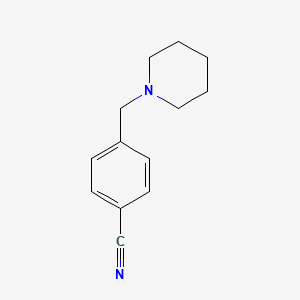

4-(Piperidin-1-ylmethyl)benzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(piperidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGVBKNLRQCYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428761 | |

| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727733-92-8 | |

| Record name | 4-(piperidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperidin 1 Ylmethyl Benzonitrile and Analogues

Direct Amination Approaches

Direct amination methods involve the formation of the crucial carbon-nitrogen bond between the piperidine (B6355638) ring and the benzonitrile (B105546) moiety in a single key step. These approaches are valued for their efficiency and atom economy.

Reductive Amination Protocols

Reductive amination is a powerful method for forming amines from carbonyl compounds. In the context of 4-(Piperidin-1-ylmethyl)benzonitrile synthesis, this typically involves the reaction of 4-formylbenzonitrile with piperidine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired amine.

A notable example of this protocol is the use of gold nanoparticles supported on titanium dioxide (Au/TiO2) as a catalyst. researchgate.netrsc.org This heterogeneous catalytic system demonstrates high efficiency in the reductive amination of a variety of aldehydes and ketones. rsc.org While a specific example for the synthesis of this compound using this exact catalyst is not detailed in the provided search results, the general applicability of Au/TiO2 catalysis to reductive amination suggests its potential for this transformation. researchgate.netrsc.org The process benefits from the catalyst's stability and recyclability. rsc.org

Table 1: Reductive Amination Conditions

| Reactants | Catalyst | Reducing Agent | Key Features |

| 4-Formylbenzonitrile, Piperidine | Au/TiO2 | Formic Acid | Heterogeneous catalysis, good to excellent yields for various substrates. rsc.org |

Condensation Reactions

Condensation reactions, particularly multicomponent reactions like the Betti reaction, provide another avenue for the synthesis of related structures. The Betti reaction is a modification of the Mannich reaction and typically involves an aldehyde, a primary or secondary amine, and a phenol (B47542) or naphthol to form aminobenzylnaphthols. nih.govresearchgate.net

While not a direct synthesis of this compound itself, Betti-type reactions involving 4-formylbenzonitrile, piperidine derivatives, and a suitable phenolic component could yield structurally analogous compounds. This one-pot reaction is advantageous for its simplicity and the ability to generate molecular complexity in a single step. nih.gov

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a common and effective method for the synthesis of this compound. This approach relies on the displacement of a leaving group on the benzylic carbon by the nitrogen atom of the piperidine ring.

Utilizing Halogenated Benzonitrile Precursors

A frequently employed precursor for this strategy is 4-(bromomethyl)benzonitrile. The bromine atom at the benzylic position serves as an excellent leaving group, readily displaced by a nucleophile. The synthesis of this precursor can be achieved from p-tolunitrile (B1678323) through radical bromination.

Reaction with Piperidine and its Derivatives

The core of this synthetic strategy is the reaction of 4-(bromomethyl)benzonitrile with piperidine. Piperidine, acting as a nucleophile, attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

Table 2: Nucleophilic Substitution Reaction Details

| Electrophile | Nucleophile | Solvent | Key Features |

| 4-(bromomethyl)benzonitrile | Piperidine | Dichloromethane | Efficient C-N bond formation. |

General Synthetic Routes for Piperidine-Containing Benzonitrile Scaffolds

The synthesis of the broader class of piperidine-containing benzonitrile scaffolds encompasses a variety of methods beyond those specific to this compound. These general routes allow for the introduction of diverse substitution patterns on both the piperidine and benzonitrile rings.

One common approach involves the nucleophilic aromatic substitution (SNAr) of a fluorinated or otherwise activated benzonitrile with a piperidine derivative. For instance, the reaction of 4-fluorobenzonitrile (B33359) with 1-(piperidin-4-yl)piperidine in a solvent like DMSO at reflux leads to the formation of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. nih.gov This highlights the utility of SNAr reactions in constructing more complex piperidine-benzonitrile systems.

Furthermore, various cyclization strategies are employed to construct the piperidine ring itself, which can then be coupled with a benzonitrile moiety. These methods are crucial for accessing a wide range of substituted piperidine derivatives. nih.gov The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for piperidine ring synthesis, involving the formation of a ring from a single linear molecule containing a nitrogen source and a reactive site. nih.gov This approach can form either a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov

One notable method is the oxidative amination of non-activated alkenes . A study by Nevado and colleagues demonstrated a synthetic route catalyzed by a gold(I) complex, which uses an iodine(III) oxidizing agent. This reaction allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov In a complementary approach, Liu et al. developed an enantioselective version using a palladium catalyst with a novel pyridine-oxazoline ligand, a previously unknown catalyst type for this kind of amination. nih.gov

Radical-mediated cyclizations also provide an effective pathway. Kamimura and associates developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes through a complex radical cascade initiated by triethylborane. nih.gov Another approach involves the reductive hydroamination/cyclization cascade of alkynes . As described by Gharpure et al., this reaction proceeds through acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to the final piperidine product. nih.gov

Table 1: Selected Intramolecular Cyclization Strategies for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Oxidative Amination | Gold(I) complex / Iodine(III) oxidant | Cyclization of an amine onto a non-activated alkene with concurrent O-functionalization. | nih.gov |

| Enantioselective Amination | Palladium catalyst / Pyridine-oxazoline ligand | Enantioselective cyclization of an amine onto a non-activated alkene. | nih.gov |

| Radical Cyclization | Triethylborane (initiator) | Radical cascade cyclization of 1,6-enynes to form alkylidene piperidines. | nih.gov |

| Reductive Hydroamination | Acid-mediated | Cyclization of alkynes via an enamine/iminium ion intermediate. | nih.gov |

Annulation Methods (e.g., [5+1] annulation)

Annulation reactions construct a ring by combining two or more components. The [5+1] annulation is a specific strategy where a five-atom component reacts with a one-atom component to form a six-membered ring.

A sophisticated example is the hydrogen borrowing [5+1] annulation reported by Donohoe and coworkers. nih.gov This method utilizes an iridium(III) catalyst in a sequential cascade of reactions. The mechanism involves the oxidation of a hydroxyl group, intermolecular amination to form a hydroxyamine intermediate, and a final intramolecular amination, followed by imine reduction via hydrogen transfer from the catalyst. This process forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Another approach to piperidine ring formation is through a double Michael reaction , which can be considered a formal [5+1] annulation. This method involves the reaction of nitrogen-tethered diacids with alkynones. The reaction proceeds with high stereoselectivity to yield highly functionalized piperidine derivatives, demonstrating the utility of conjugate addition in building complex heterocyclic systems. acs.org Additionally, gold-catalyzed annulation has been shown to be effective for assembling piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Metal-Catalyzed Reductive Amination and Hydrogenation Approaches for Piperidine Ring Formation

Reductive amination and the hydrogenation of nitrogen-containing heteroaromatics are among the most fundamental and widely used methods for synthesizing piperidines.

Reductive Amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. acs.org When applied intramolecularly, this can be a powerful method for ring formation. For instance, the diastereoselective preparation of N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a 1,5-diketone monoxime using sodium cyanoborohydride. ajchem-a.com This strategy highlights the ability to build complex substitution patterns with stereocontrol.

Hydrogenation of pyridine (B92270) derivatives is arguably the most common and economically significant route to the piperidine core. liv.ac.uk This method typically requires transition metal catalysts and a source of hydrogen. researchgate.net A variety of catalytic systems have been developed to achieve high efficiency and selectivity under different conditions.

Catalysts based on platinum, rhodium, palladium, and ruthenium are commonly employed. liv.ac.ukasianpubs.org For example, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been used for the hydrogenation of various substituted pyridines in glacial acetic acid under hydrogen pressures of 50–70 bar. asianpubs.org Rhodium on carbon has been shown to be effective at lower atmospheric pressures. asianpubs.org The choice of catalyst and conditions can be crucial for achieving chemoselectivity, particularly when other reducible functional groups are present in the molecule. researchgate.net

Recent advancements have focused on transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. A notable system uses a rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, with a formic acid/triethylamine (B128534) mixture serving as the hydrogen source. liv.ac.uk This method is highly efficient for reducing pyridinium (B92312) salts to piperidines under mild conditions (40°C) and with very low catalyst loadings. liv.ac.uk

Table 2: Comparison of Catalytic Systems for Hydrogenation of Pyridine Derivatives

| Catalyst | Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | 50-70 bar H₂, glacial acetic acid, room temp. | Mild temperature; effective for various substituted pyridines. | asianpubs.org |

| Rhodium on Carbon (Rh/C) | H₂ Gas | Lower atmospheric pressure. | Operates under milder pressure conditions. | asianpubs.org |

| Palladium Trimer | H₂ Gas | Mesoporous carrier. | Addresses challenges of strong nitrogen coordination and over-hydrogenation with substrates like 2-phenylpyridine. | researchgate.net |

| [Cp*RhCl₂]₂ / Iodide | HCOOH-Et₃N | 40°C, atmospheric pressure. | Transfer hydrogenation avoids high-pressure H₂; very low catalyst loading (as low as 0.005 mol%). | liv.ac.uk |

Chemical Transformations and Derivatization of 4 Piperidin 1 Ylmethyl Benzonitrile

Reactivity of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a range of transformations, including nucleophilic additions and reductions.

Nucleophilic Additions and Functionalization

The nitrile group of 4-(Piperidin-1-ylmethyl)benzonitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(Piperidin-1-ylmethyl)benzoic acid. This transformation is typically achieved under acidic or basic conditions. For instance, heating the benzonitrile (B105546) derivative in the presence of a strong acid, such as hydrochloric acid, results in the formation of the carboxylic acid. google.comlibretexts.orgchemguide.co.uk This hydrolysis proceeds through an amide intermediate. chemistrysteps.com

Similarly, base-catalyzed hydrolysis, for example, using sodium hydroxide, also yields the carboxylate salt, which upon acidification, gives the carboxylic acid. chemguide.co.ukweebly.com The general scheme for the hydrolysis of a benzonitrile is presented below:

Reaction Scheme for Hydrolysis of this compound

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. NaOH, heat 2. H3O+ | 4-(Piperidin-1-ylmethyl)benzoic acid |

This table is based on general hydrolysis methods for nitriles.

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine, yielding [4-(piperidin-1-ylmethyl)phenyl]methanamine. This reduction is a valuable transformation as it introduces a new basic center into the molecule. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

The reaction with LiAlH4 typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. Catalytic hydrogenation can be carried out using various catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere.

Transformations Involving the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring is a nucleophilic and basic center, making it susceptible to alkylation and acylation reactions.

Alkylation and Acylation Reactions

The nitrogen atom of the piperidine ring in this compound can readily undergo N-alkylation with various alkyl halides. researchgate.net The reaction typically involves treating the piperidine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the formed hydrohalic acid. researchgate.net Common bases used include potassium carbonate or triethylamine (B128534). researchgate.netsciencemadness.org

N-acylation can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. researchgate.net These reactions are often carried out in the presence of a base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. researchgate.net

Formation of Amine Derivatives

Further functionalization of the piperidine nitrogen can lead to the formation of various amine derivatives. For instance, N-oxidation of the piperidine nitrogen can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. atlantis-press.com

Functionalization of the Benzylic Position

The benzylic methylene (B1212753) group in this compound is activated by the adjacent benzene (B151609) ring and can undergo functionalization through various reactions, including oxidation and halogenation.

Oxidation of the benzylic C-H bond can lead to the formation of a carbonyl group, yielding 4-(piperidin-1-ylcarbonyl)benzonitrile. This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents.

Halogenation at the benzylic position, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. koreascience.krresearchgate.net This reaction proceeds via a free radical mechanism to afford 1-(4-(bromomethyl)benzyl)piperidine. koreascience.krresearchgate.net This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Cyclization Reactions for Extended Molecular Architectures

The nitrile functionality of this compound serves as a versatile precursor for the construction of more complex, extended molecular architectures through cyclization reactions. A prominent example of such a transformation is the [3+2] cycloaddition reaction, which allows for the synthesis of five-membered heterocyclic rings.

Specifically, the benzonitrile group can react with azide (B81097) compounds to form tetrazole rings, which are important pharmacophores in medicinal chemistry. researchgate.netnih.gov This reaction typically proceeds by treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or a transition metal catalyst to facilitate the cycloaddition. nih.govresearchgate.net The resulting product is a 5-substituted-1H-tetrazole, where the phenyl ring of the original benzonitrile is attached to the carbon atom of the newly formed tetrazole ring. chalcogen.ro This transformation effectively extends the molecular framework of this compound, incorporating a nitrogen-rich heterocyclic system.

While specific studies detailing the cyclization of this compound itself are not extensively documented in the reviewed literature, the general reactivity of benzonitriles in [3+2] cycloaddition reactions is well-established. researchgate.netchalcogen.ro The reaction conditions can be tailored to influence the reaction rate and yield. For instance, the use of various catalysts, such as zinc, copper, or cobalt complexes, has been shown to promote the synthesis of tetrazoles from organic nitriles and sodium azide. nih.gov

The following table outlines a representative cyclization reaction of a generic benzonitrile derivative to form a tetrazole, illustrating the potential transformation for this compound.

| Reactant | Reagent | Catalyst/Solvent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | Lewis Acid (e.g., ZnCl₂) / DMF | 5-(4-(Piperidin-1-ylmethyl)phenyl)-1H-tetrazole | [3+2] Cycloaddition |

Another potential avenue for creating extended architectures from benzonitrile derivatives involves their participation in multicomponent reactions (MCRs) that incorporate a cyclization step. Reactions like the Ugi or Passerini reactions can involve nitrile inputs, leading to the formation of complex acyclic and cyclic structures. beilstein-journals.orgscielo.br However, the most direct and widely reported cyclization involving the benzonitrile group itself is the formation of tetrazoles.

Computational and Theoretical Investigations of 4 Piperidin 1 Ylmethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. youtube.com The process involves finding the lowest energy conformation on the potential energy surface by adjusting atomic positions. youtube.com DFT has become a popular and reliable approach due to its balance of computational accuracy and efficiency. youtube.comnih.gov For molecules like 4-(Piperidin-1-ylmethyl)benzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p) or similar, are performed to determine key geometrical parameters. nih.govbhu.ac.inresearchgate.net

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. For the piperidine (B6355638) ring within the molecule, these calculations typically confirm a stable chair conformation, which is a common low-energy arrangement for such saturated six-membered rings. nih.gov The results of a DFT geometry optimization are foundational for all other computational analyses, as an accurate molecular structure is essential for predicting electronic and spectroscopic properties. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization

| Parameter | Description | Typical Finding |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, C≡N). | Provides standard single, double, and triple bond lengths adjusted for the specific chemical environment. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C). | Reveals the local geometry, such as the tetrahedral arrangement around sp³ carbons. |

| Dihedral Angles (°) | Torsional angles defining the conformation of the molecule. | Confirms the chair conformation of the piperidine ring and the relative orientation of the piperidinyl and benzonitrile (B105546) groups. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich piperidine and benzyl (B1604629) regions, while the LUMO would be concentrated on the electron-withdrawing benzonitrile group. researchgate.net This distribution is key to predicting how the molecule will interact with other chemical species. Global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index can also be calculated from the HOMO and LUMO energies. researchgate.net

Table 2: Frontier Molecular Orbital Energy Data

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) (eV) | The energy difference between LUMO and HOMO. | A larger gap corresponds to higher stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov An MEP map illustrates the charge distribution across the molecule's surface, providing insights into its reactivity and intermolecular interactions. researchgate.netnih.gov The map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group (C≡N) due to its high electronegativity and lone pair of electrons. researchgate.net The hydrogen atoms, particularly those on the piperidine ring and the methylene (B1212753) bridge, would likely exhibit a positive potential (blue), marking them as electrophilic sites. bhu.ac.in This visual representation is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. chemrxiv.org

Molecular Modeling and Simulation Approaches

While quantum calculations focus on static structures, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over a period of time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, showing how its shape changes and flexes under specific conditions (e.g., in a solvent like water). nih.gov

For a flexible molecule like this compound, MD simulations can explore the different accessible conformations and the transitions between them. researchgate.net This includes the inversion of the piperidine ring and the rotation around the single bonds connecting the piperidine ring, the methylene bridge, and the benzonitrile group. The simulation generates a trajectory that can be analyzed to identify the most populated (lowest energy) conformational states and understand the molecule's dynamic behavior, which is crucial for its interaction with biological targets. nih.gov

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov

In a docking study involving this compound, the molecule would be treated as the ligand and placed into the binding site of a target protein. mdpi.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. alliedacademies.org The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govalliedacademies.orgalliedacademies.org These predicted interactions provide a rational basis for understanding the molecule's biological activity and for designing more potent derivatives. nih.gov

Table 3: Summary of In Silico Docking Interaction Data

| Interaction Type | Potential Interacting Groups on Ligand | Significance |

|---|---|---|

| Hydrogen Bonding | Nitrogen atom of the nitrile group; Piperidine nitrogen (as an acceptor). | Strong, directional interactions that are critical for binding specificity and affinity. |

| Hydrophobic Interactions | Piperidine ring; Benzene (B151609) ring. | Contribute significantly to the overall binding energy by interacting with nonpolar residues in the protein's active site. |

| π-π Stacking | Benzonitrile ring. | Interaction with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, adding to complex stability. |

Theoretical Studies on Electronic Effects and Reactivity

Computational and theoretical chemistry provide powerful tools to investigate the electronic properties and reactivity of molecules like this compound. These studies offer insights into how the arrangement of atoms and the distribution of electrons within the molecule influence its interactions and chemical behavior. Key areas of investigation include the electronic effects of its constituent functional groups and the impact of positional isomerism on its potential biological activity.

The structure of this compound features two key functional groups attached to a central benzene ring: the electron-withdrawing nitrile (-CN) group and the piperidin-1-ylmethyl [-CH₂N(CH₂)₅] group. The nitrile group is a classic example of an electron-withdrawing group, both through resonance and inductive effects. stpeters.co.inlibretexts.org It deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. libretexts.org This is due to the delocalization of pi-electrons from the ring onto the cyano group. stpeters.co.in

Theoretical calculations, such as Density Functional Theory (DFT), are employed to quantify these electronic effects. rsc.orgnih.gov Parameters like molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and natural bond orbital (NBO) analysis can reveal the electron distribution and reactive sites of the molecule. nih.gov For instance, the MEP would likely show a negative potential around the nitrogen of the nitrile group, indicating a region susceptible to electrophilic attack, and a positive potential around the hydrogens of the piperidinium (B107235) ion (if protonated), which is crucial for receptor interactions. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Positional Isomerism and Electronic Effects on Binding

Positional isomerism plays a critical role in determining the biological activity of drug-like molecules by altering their shape, electronic properties, and ability to interact with biological targets. rsc.org In the case of (piperidin-1-ylmethyl)benzonitrile, the substituents could be placed in ortho (2-), meta (3-), or para (4-) positions relative to each other. While the user's subject is the para-isomer, theoretical studies often compare all three to understand structure-activity relationships (SAR).

Computational studies on positional isomers of other complex molecules containing a benzonitrile core have shown that the substitution pattern significantly affects the molecule's electronic structure and excited-state properties, even when the ground-state geometries are similar. rsc.org For example, DFT calculations on isomers of (2,7-di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)benzonitrile revealed that the position of the benzonitrile group altered the electronic communication between the donor and acceptor moieties, which has significant implications for their photophysical properties. rsc.org

In the context of receptor binding, the position of the substituents is crucial for establishing key interactions with amino acid residues in a binding pocket. Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze these interactions. nih.govresearchgate.net For a molecule like this compound, the protonated piperidine ring is expected to form a crucial ionic bond or hydrogen bond with an acidic residue (like aspartic acid) in a receptor active site. researchgate.net The benzonitrile group might engage in dipole-dipole or pi-stacking interactions.

The spatial arrangement dictated by the substitution pattern is critical. Moving the piperidin-1-ylmethyl group from the para to the meta or ortho position would drastically change the distance and vector between these two key interaction points. This would affect the molecule's ability to adopt the correct orientation to bind with high affinity to a specific receptor. Studies on piperidine-based compounds have shown that such structural modifications can dramatically alter binding affinity and selectivity for different receptors. nih.govresearchgate.net

To illustrate the type of data generated in such theoretical studies, the following table presents calculated electronic properties for a series of benzothiazole (B30560) derivatives with different electron-withdrawing and electron-donating substituents, as investigated by DFT. This data demonstrates how substituent changes affect key electronic parameters related to reactivity.

| Compound ID | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |

| 1 | 4-F | -6.52 | -1.82 | 4.70 | 2.35 |

| 2 | 4-Cl | -6.55 | -1.97 | 4.58 | 2.29 |

| 3 | 4-Br | -6.49 | -2.00 | 4.49 | 2.24 |

| 4 | 3,5-di-CF₃ | -7.51 | -3.05 | 4.46 | 2.23 |

| 5 | H | -6.48 | -1.76 | 4.72 | 2.36 |

This table is generated based on data for benzothiazole derivatives from a computational study mdpi.com to demonstrate the type of theoretical data discussed. It does not represent data for this compound.

The data shows that strongly electron-withdrawing groups like trifluoromethyl (-CF₃) can significantly lower both HOMO and LUMO energies and reduce the energy gap, thereby increasing the molecule's predicted reactivity (indicated by lower chemical hardness). mdpi.com A similar comparative study on the ortho-, meta-, and para-isomers of (piperidin-1-ylmethyl)benzonitrile would be expected to show variations in these electronic parameters, which would, in turn, influence their predicted reactivity and binding characteristics.

Applications in Chemical Biology and Advanced Materials Research

Role as Chemical Scaffolds in Medicinal Chemistry Exploration

The 4-(piperidin-1-ylmethyl)benzonitrile framework is a key pharmacophore in medicinal chemistry, providing a versatile backbone for the design and synthesis of new therapeutic agents. Its distinct chemical properties allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles for a wide range of biological targets.

Design and Synthesis of Lead Compounds for Biological Target Modulation

The piperidine-benzonitrile scaffold is instrumental in the generation of lead compounds aimed at modulating various biological targets. By modifying the piperidine (B6355638) or benzonitrile (B105546) rings, chemists can fine-tune the molecule's interaction with specific proteins. For instance, a related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, has been identified as a crucial intermediate in the synthesis of 3-aminopyrazole (B16455) derivatives, which are precursors for potential anticancer and anti-malarial agents. nih.govnih.gov This highlights the utility of the benzonitrile moiety attached to a piperidine-containing structure in developing new therapeutic candidates. The synthesis of such compounds often involves the reaction of a piperidine derivative with a fluorobenzonitrile, showcasing a common synthetic route to access this important chemical space. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the this compound scaffold have been explored as inhibitors for a variety of enzymes implicated in disease. The piperidine and benzonitrile moieties can be tailored to interact with the active or allosteric sites of enzymes, leading to potent and selective inhibition.

Cholinesterases: Piperidine-based structures are key components in the design of cholinesterase inhibitors, which are crucial in managing neurodegenerative diseases like Alzheimer's. nih.govacs.org The nitrogen atom of the piperidine ring can establish critical interactions within the enzyme's active site.

Kinases: The general scaffold can be adapted to target protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in cancer.

DPP-IV: Quinazolinone derivatives incorporating a methyl-benzonitrile fragment have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. nih.gov This demonstrates the potential of the benzonitrile group in designing enzyme inhibitors.

Src PTK: While direct inhibition by this specific compound is not documented, the development of Src family kinase inhibitors often involves heterocyclic scaffolds that can be mimicked or bioisosterically replaced by piperidine-containing structures.

| Enzyme Target | Therapeutic Area | Role of Piperidine/Benzonitrile Scaffold |

| Cholinesterases | Neurodegenerative Diseases | The piperidine nitrogen interacts with the catalytic site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govacs.org |

| DPP-IV | Type 2 Diabetes | The benzonitrile group can occupy hydrophobic pockets in the enzyme's active site, contributing to binding affinity. nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Cancer | 4-(Pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, a related scaffold, have been developed as potent and reversible inhibitors of LSD1. The nitrile group forms a key hydrogen bond with Lys661 in the active site. nih.gov |

Ligand Development for Receptor Systems

The structural features of this compound make it an attractive starting point for the development of ligands targeting various receptor systems.

Sigma Receptors: Piperidine and piperazine-based derivatives are well-established scaffolds for selective sigma-1 (σ1) and sigma-2 (σ2) receptor ligands, which are targets for neurological disorders and pain. unict.itnih.gov The basic nitrogen of the piperidine ring is often a key pharmacophoric element for receptor affinity.

Histamine (B1213489) H3 Receptors: The piperidine moiety is a fundamental structural element in many histamine H3 receptor (H3R) antagonists. nih.govacs.org Dual-targeting ligands that also show affinity for sigma-1 receptors have been developed from piperidine-containing scaffolds. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The N-benzylpiperidine motif, which is structurally related to this compound, has been identified as a key pharmacophore for antagonists of α7 nAChRs. nih.gov These receptors are implicated in a variety of neurological and inflammatory conditions.

| Receptor Target | Therapeutic Indication | Key Structural Features and Interactions |

| Sigma-1 (σ1) Receptor | Neuropathic Pain, Neurological Disorders | The piperidine ring is a critical structural element for high affinity. unict.itnih.gov |

| Histamine H3 Receptor | Neurological Disorders | Piperidine moiety is a common feature in H3R antagonists. nih.govacs.orgnih.gov |

| α7 Nicotinic Acetylcholine Receptor | Neurological and Inflammatory Diseases | The N-benzylpiperidine motif, a related structure, serves as a primary pharmacophore for antagonism. nih.gov |

Modulation of Inflammatory Pathways

While direct evidence for this compound is limited, related structures containing piperidine and benzamide/sulfonamide moieties have shown promise in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response, and its dysregulation is linked to a variety of inflammatory diseases. nih.govnih.govmdpi.comsemanticscholar.org Natural products like Piperlongumine, which contains a piperidine-like ring, have been identified as inhibitors of NLRP3 inflammasome activation. nih.gov

Agents for Antiparasitic and Antifungal Research

The piperidine scaffold is a common feature in compounds investigated for their antiparasitic and antifungal properties. Although specific studies on this compound are not prevalent, the general applicability of piperidine derivatives in this area is well-documented.

Antiparasitic Research: Benzimidazole-containing compounds, which share structural similarities with the benzonitrile group in terms of aromaticity and nitrogen content, are used in antiparasitic drugs. mdpi.com The development of novel pyrimido[1,2-a]benzimidazoles has yielded compounds with significant activity against parasites like Leishmania major and Toxoplasma gondii. mdpi.com

Antifungal Research: Piperidin-4-one derivatives have demonstrated notable antifungal activity against various fungal strains. biomedpharmajournal.org Furthermore, piperazine (B1678402) derivatives, which are structurally similar to piperidines, have been identified as inhibitors of fungal 1,3-β-D-glucan synthase, a key enzyme in the fungal cell wall synthesis.

Applications as Synthetic Intermediates in Complex Organic Molecule Synthesis

Beyond its direct biological applications, this compound and its precursors are valuable synthetic intermediates. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a wide array of more complex molecules. For example, the related intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a key component in the industrial synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. google.comscbt.com This underscores the importance of the cyanobenzyl moiety as a building block in the synthesis of pharmaceuticals. The piperidine ring also offers a handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

Development of Chemical Probes for Biochemical Assays

The utility of a chemical compound as a probe in biochemical assays hinges on its ability to selectively interact with a biological target, often eliciting a measurable response. This allows researchers to investigate the function and behavior of complex biological systems. While the broader class of piperidine-containing benzonitrile derivatives has seen exploration in medicinal chemistry and materials science, specific data on the application of This compound as a chemical probe in biochemical assays is not extensively documented in publicly available scientific literature.

Research into structurally related compounds provides a context for the potential, yet unconfirmed, applications of this compound. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been developed as inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1), where they serve as tools to probe the enzyme's biological function. Similarly, other complex benzonitrile structures are investigated for their roles as antiviral agents or as intermediates in the synthesis of molecules with therapeutic potential.

However, for this compound itself, there is a lack of specific studies detailing its direct use in the development of chemical probes for biochemical assays. Such a development would typically involve assays to determine its binding affinity, selectivity for a particular target, and its effect on biological processes. This information is crucial for its validation as a reliable tool for biochemical research.

The table below summarizes the status of research concerning the application of this compound as a chemical probe.

| Research Area | Findings for this compound |

| Target Identification | No specific biological targets have been identified in the context of its use as a chemical probe. |

| Biochemical Assay Development | There are no published biochemical assays that utilize this compound as a probe. |

| Detailed Research Findings | Data on binding affinity, selectivity, or mechanism of action as a chemical probe are not available. |

Emerging Research Frontiers and Future Perspectives for 4 Piperidin 1 Ylmethyl Benzonitrile

Exploration of Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes is crucial for the exploration of 4-(piperidin-1-ylmethyl)benzonitrile and its derivatives. While specific literature on the synthesis of this exact molecule is not extensively detailed, established organic chemistry principles suggest several viable approaches. A prominent and highly efficient method is reductive amination. This strategy would involve the reaction of 4-cyanobenzaldehyde (B52832) with piperidine (B6355638) to form an iminium ion intermediate, which is then reduced in situ to yield the final product. This one-pot reaction is known for its high yields and operational simplicity.

Another potential synthetic route is the nucleophilic substitution of a haloalkylbenzonitrile with piperidine. For instance, the reaction of 4-(bromomethyl)benzonitrile with piperidine in the presence of a suitable base would afford this compound. The choice of solvent and base is critical in optimizing the reaction conditions to maximize yield and minimize side products.

Furthermore, advancements in catalytic methods, such as the use of transition-metal catalysts, could offer novel pathways for the synthesis of this and related compounds. These advanced methodologies may provide access to a wider range of structural analogs with improved efficiency and selectivity.

| Synthetic Strategy | Reactants | Key Features |

| Reductive Amination | 4-cyanobenzaldehyde, Piperidine, Reducing agent (e.g., Sodium triacetoxyborohydride) | One-pot reaction, high efficiency, mild reaction conditions. |

| Nucleophilic Substitution | 4-(halomethyl)benzonitrile (e.g., bromo or chloro), Piperidine, Base | Straightforward reaction, readily available starting materials. |

| Catalytic Coupling | (Details would depend on the specific catalytic cycle) | Potential for novel bond formations and access to diverse derivatives. |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can significantly accelerate the development of new therapeutic agents. For this compound, various computational approaches can be employed for predictive modeling and to elucidate its mechanism of action at a molecular level.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov This information is crucial for predicting the molecule's reactivity and its ability to participate in various intermolecular interactions, which are fundamental to its biological activity.

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are vital for assessing the drug-likeness of a compound. nih.gov Computational models can predict various pharmacokinetic and toxicological properties of this compound, helping to identify potential liabilities early in the drug discovery process and guiding the design of analogs with more favorable profiles.

| Computational Method | Application for this compound | Potential Insights |

| Molecular Docking | Predicting binding mode at various receptor sites (e.g., sigma, 5-HT, D2 receptors). nih.govnih.gov | Identification of key interactions, prediction of binding affinity. |

| Density Functional Theory (DFT) | Analysis of electronic structure, reactivity, and molecular properties. nih.gov | Understanding of chemical reactivity and interaction potential. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. nih.gov | Early identification of potential drug development challenges. |

Identification and Characterization of Novel Biological Targets and Pathways

The structural features of this compound suggest its potential to interact with a range of biological targets. The benzylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on related molecules provides a foundation for identifying potential targets for this compound.

Central Nervous System (CNS) Receptors: Derivatives of 1-aralkyl-4-benzylpiperidine have been shown to be potent ligands for sigma (σ) receptors, with varying degrees of selectivity for the σ1 and σ2 subtypes. nih.gov Additionally, some of these compounds exhibit significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, suggesting their potential as atypical antipsychotic agents. nih.govmdpi.com Given these precedents, this compound could be investigated for its activity at these CNS targets.

Enzyme Inhibition: The piperidine moiety is a common feature in many enzyme inhibitors. For example, N-benzylpiperidine derivatives have been developed as inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease. nih.gov More recently, N-benzylpiperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target in cancer therapy. nih.gov These findings suggest that this compound could be explored as a potential inhibitor of these or other enzymes.

A related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, has been described as a key intermediate for the synthesis of potential anticancer and anti-malarial agents, further highlighting the therapeutic potential of this chemical space. nih.gov

| Potential Target Class | Examples from Related Compounds | Therapeutic Area |

| CNS Receptors | Sigma (σ) receptors, Serotonin (5-HT) receptors, Dopamine (D2) receptors. nih.govmdpi.com | Psychiatry (e.g., antipsychotics), Neurology. |

| Enzymes | Acetylcholinesterase, Ubiquitin-Specific Peptidase 7 (USP7). nih.govnih.gov | Neurodegenerative diseases, Oncology. |

Development of Structure-Activity Relationship (SAR) Methodologies for Functional Optimization

A systematic exploration of the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity and selectivity for a given target. This involves the synthesis and biological evaluation of a series of analogs with systematic modifications to different parts of the molecule.

Modifications of the Benzonitrile (B105546) Ring: The position and nature of the substituent on the phenyl ring can be varied. For example, moving the cyano group to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, could significantly impact binding affinity and selectivity.

Modifications of the Piperidine Ring: The piperidine ring can be substituted at various positions. For instance, the introduction of substituents on the piperidine ring could alter its conformation and its interaction with the target protein. A study on 4-azaindole-2-piperidine derivatives showed that introducing unsaturation to the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org

Modifications of the Benzyl (B1604629) Moiety: The methylene (B1212753) linker between the piperidine and the phenyl ring could be extended or rigidified to probe the optimal spatial arrangement for biological activity. Furthermore, SAR studies on 1-aralkyl-4-benzylpiperidine derivatives have systematically investigated the effect of modifications on the aralkyl moiety on sigma receptor affinity. nih.gov

A comprehensive SAR study on analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as inhibitors of human equilibrative nucleoside transporters (ENTs) demonstrated how systematic modifications to different parts of the molecule could influence potency and selectivity. frontiersin.orgpolyu.edu.hk

| Molecular Modification Site | Potential Variations | Objective of Modification |

| Benzonitrile Ring | Position of the cyano group, replacement with other functional groups. | To probe electronic and steric requirements for activity. |

| Piperidine Ring | Introduction of substituents, variation of ring size or introduction of unsaturation. dndi.org | To optimize conformational preferences and interactions. |

| Benzyl Moiety | Alteration of the linker length, introduction of substituents on the benzyl ring. nih.gov | To explore the optimal spatial orientation and interactions. |

Q & A

Q. What are the established synthetic routes for 4-(Piperidin-1-ylmethyl)benzonitrile, and what are their key reaction conditions?

A common approach involves nucleophilic substitution between a benzonitrile derivative (e.g., 4-(bromomethyl)benzonitrile) and piperidine. Reaction conditions typically require anhydrous solvents (e.g., DMF or THF), elevated temperatures (60–80°C), and a base (e.g., K₂CO₃) to deprotonate the amine . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Alternative methods may employ reductive amination if a carbonyl intermediate is involved, requiring catalysts like NaBH₄ or Pd/C under hydrogenation conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the piperidine methylene bridge (δ ~3.5–4.0 ppm for CH₂N) and aromatic nitrile substitution (C≡N peak absence in ¹H NMR but visible in ¹³C at ~110–120 ppm) .

- IR : A sharp C≡N stretch near 2220–2240 cm⁻¹ and piperidine N-H stretches (if protonated) around 3300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments consistent with piperidine cleavage .

Q. What are the primary biological targets or assays for this compound?

Piperidine-containing benzonitriles often target central nervous system (CNS) receptors, such as histamine H₃ receptors, due to their lipophilicity and ability to cross the blood-brain barrier. Competitive radioligand binding assays (e.g., using [³H]-N-α-methylhistamine) are standard for evaluating affinity (Kᵢ values). Functional assays (e.g., cAMP modulation) assess antagonism/agonism .

Q. How does the piperidine moiety influence the compound's physicochemical properties?

The piperidine ring enhances solubility in polar aprotic solvents via tertiary amine protonation at physiological pH. It also increases molecular flexibility, affecting binding kinetics. LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity (~2.5–3.5), balancing membrane permeability and aqueous solubility .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (N₂ or Ar) in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the nitrile group. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or kinetic parameters (e.g., dissociation rates). For example, H₃ receptor affinity may vary due to differences in radioligand choice (e.g., [³H]-PF-3654746 vs. [³H]-pitolisant). Normalize data using reference standards and employ kinetic binding models (e.g., two-step competitive inhibition) to account for assay-specific variables .

Q. What strategies optimize the compound's selectivity over related receptors (e.g., sigma-1 or opioid receptors)?

- Structural Modifications : Introduce bulky substituents on the piperidine ring to sterically hinder off-target binding. For example, 4-((2-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile showed reduced sigma-1 affinity due to hydrogen bonding with the hydroxymethyl group .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., π-π stacking with histidine residues in H₃ vs. hydrophobic pockets in sigma-1) .

Q. How do electronic effects of substituents impact the nitrile group's reactivity in downstream derivatizations?

Electron-withdrawing groups (e.g., –CF₃) on the benzene ring polarize the nitrile, enhancing nucleophilic addition (e.g., with Grignard reagents). Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Monitor via IR spectroscopy to track C≡N bond weakening during reactions .

Q. What advanced computational methods are used to predict the compound's binding modes?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals, revealing electrophilic regions (e.g., nitrile carbon) prone to nucleophilic attack. Molecular Dynamics (MD) simulations assess conformational flexibility in receptor binding pockets .

Q. How can researchers validate the compound's role in multi-target drug discovery?

Employ polypharmacology profiling using panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panels). For example, this compound derivatives showed off-target inhibition of cytochrome P450 enzymes (CYP3A4), necessitating metabolic stability assays (e.g., liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.